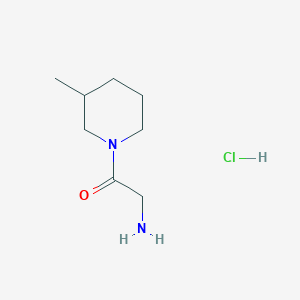
2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride
Übersicht
Beschreibung
2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride, also known as a piperidine derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. The compound's molecular formula is , and it is characterized by the presence of an amino group, a piperidinyl ring, and an ethanone moiety, which contribute to its biological activity.
The synthesis of this compound typically involves the reaction of 3-methylpiperidine with an appropriate precursor, such as an alpha-haloketone. The reaction is generally carried out in the presence of a base to facilitate nucleophilic substitution, followed by treatment with hydrochloric acid to yield the hydrochloride salt form.
Key Properties:
- Molecular Weight: 176.69 g/mol
- CAS Number: 1220017-88-8
- MDL Number: MFCD13561978
- Hazard Classification: Irritant
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to act as both an inhibitor and an activator, modulating the activity of these targets and influencing various biochemical pathways.
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Opioid Receptor Modulation: Studies have demonstrated that similar piperidine derivatives can exhibit functional antagonism at opioid receptors, particularly the -opioid receptor. This suggests that this compound may possess similar properties, potentially useful in pain management and addiction therapies .
- Antimicrobial Activity: Recent investigations into piperidine derivatives have highlighted their potential antimicrobial properties. For instance, certain analogs have shown significant activity against various bacterial strains, suggesting that this compound could be explored for its antibacterial efficacy .
Case Studies
A notable study examined the synthesis of analogs related to piperidine derivatives and their effects on opioid receptor activity. The findings indicated that modifications to the piperidine structure could enhance receptor selectivity and potency . This highlights the importance of structural variations in developing compounds with desired biological activities.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Opioid Receptor Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Potentially active | Under investigation |
| 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride | Confirmed antagonist | Moderate |
| JDTic (κ-opioid receptor antagonist) | Strong antagonist | Not applicable |
Eigenschaften
IUPAC Name |
2-amino-1-(3-methylpiperidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7-3-2-4-10(6-7)8(11)5-9;/h7H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIGKRBZWMVMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-88-8 | |
| Record name | Ethanone, 2-amino-1-(3-methyl-1-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















